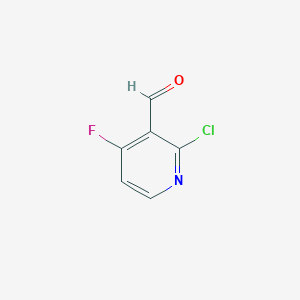

2-Chloro-4-fluoropyridine-3-carbaldehyde

Description

Properties

IUPAC Name |

2-chloro-4-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBANSTMHNJBBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719189 | |

| Record name | 2-Chloro-4-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060809-21-3 | |

| Record name | 2-Chloro-4-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-fluoropyridine-3-carbaldehyde (CAS No. 1060809-21-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoropyridine-3-carbaldehyde is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive aldehyde group adjacent to a chloro substituent, coupled with the electronic influence of a fluoro group on the pyridine ring, makes it a valuable intermediate for the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, predicted spectroscopic data for its characterization, and an exploration of its reactivity and potential applications in drug discovery.

Chemical Properties and Identification

| Property | Value | Source |

| CAS Number | 1060809-21-3 | [1] |

| Molecular Formula | C₆H₃ClFNO | [2] |

| Molecular Weight | 159.55 g/mol | [2] |

| IUPAC Name | 2-chloro-4-fluoropyridine-3-carbaldehyde | [2] |

| Canonical SMILES | C1=CN=C(C(=C1F)C=O)Cl | [2] |

| InChI Key | WBANSTMHNJBBMV-UHFFFAOYSA-N | [2] |

Synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde

A highly probable and industrially scalable method for the synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde is the Vilsmeier-Haack reaction.[3][4][5] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6][7]

The starting material, 2-chloro-4-fluoropyridine, is a commercially available substituted pyridine. The electron-donating character of the fluorine atom at the 4-position, combined with the directing effect of the pyridine nitrogen, facilitates the electrophilic substitution at the 3-position.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-Chloro-4-fluoropyridine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

To a stirred solution of anhydrous N,N-dimethylformamide (3 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (1.2 equivalents) at 0 °C (ice bath).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add 2-chloro-4-fluoropyridine (1 equivalent) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-chloro-4-fluoropyridine-3-carbaldehyde.

Spectroscopic Characterization (Predicted)

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the region of δ 9.5-10.5 ppm. - Two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring, showing coupling to each other and potentially to the fluorine atom. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon in the range of δ 185-195 ppm. - Aromatic carbon signals between δ 110-160 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant. |

| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde group around 1700-1720 cm⁻¹. - C-H stretching of the aldehyde proton around 2720-2820 cm⁻¹. - C-Cl and C-F stretching vibrations in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 159.55 g/mol , with a characteristic M+2 isotope peak for the chlorine atom. - Fragmentation patterns showing the loss of CO, Cl, and other fragments. |

Reactivity and Synthetic Applications

The chemical reactivity of 2-Chloro-4-fluoropyridine-3-carbaldehyde is dictated by its three key functional components: the aldehyde group, the chloro substituent, and the fluoro-substituted pyridine ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-chloro-4-fluoropyridine-3-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (2-chloro-4-fluoropyridin-3-yl)methanol, using reducing agents such as sodium borohydride.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively.[11] These reactions are fundamental in building more complex molecular scaffolds.

Reactions Involving the Pyridine Ring

The pyridine ring, being electron-deficient and substituted with two halogen atoms, is susceptible to nucleophilic aromatic substitution (SNAr).[12] The relative reactivity of the chloro and fluoro substituents towards nucleophilic displacement can be influenced by the reaction conditions and the nature of the nucleophile. Generally, fluorine is a better leaving group than chlorine in SNAr reactions on electron-deficient aromatic rings.[13]

Caption: Key reaction pathways for 2-Chloro-4-fluoropyridine-3-carbaldehyde.

Potential Applications in Drug Discovery

Halogenated pyridines are a cornerstone in medicinal chemistry, with chlorine and fluorine atoms often introduced to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[14] The 2-chloro-4-fluoropyridine-3-carbaldehyde scaffold is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with potential biological activity.

The presence of multiple reaction sites allows for the systematic exploration of chemical space in the development of new therapeutic agents. For instance, the aldehyde can be used to link the pyridine core to other pharmacophores, while the halogen substituents can be displaced to introduce various functional groups that can interact with biological targets.

Safety and Handling

As with any halogenated organic compound, 2-Chloro-4-fluoropyridine-3-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.[15] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

2-Chloro-4-fluoropyridine-3-carbaldehyde is a promising and versatile building block for organic synthesis and drug discovery. While detailed literature on this specific compound is emerging, its synthesis via the Vilsmeier-Haack reaction is highly feasible, and its reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups. The strategic combination of an aldehyde and two distinct halogen atoms on a pyridine ring provides a rich platform for the generation of novel and complex molecules with potential therapeutic applications. Further research into the specific reactions and applications of this compound is warranted and is expected to unveil its full potential in the field of medicinal chemistry.

References

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluoropyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

-

PubChemLite. (n.d.). 2-chloro-4-fluoropyridine-3-carbaldehyde (C6H3ClFNO). Retrieved from [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

-

The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

- CymitQuimica. (2024). Safety Data Sheet: 2-Chloro-4-fluoropyridine-3-carbaldehyde.

- Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.

- Liao, H. H., et al. (2024).

-

NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, February 16). Aromatic Substitution Reactions Practice [Video]. YouTube. [Link]

-

PubChem. (n.d.). 2-Fluoropyridine-3-carbaldehyde. Retrieved from [Link]

- Singleton, D. A. (2017).

-

Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Chloro-4-hydroxybenzamide. Retrieved from [Link]

- Hamama, W. S., et al. (2018).

- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives.

-

NIST. (n.d.). Pyridine, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

- Ganjeie, Z., & Kaboudin, B. (2007). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry.

- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

The Organic Chemistry Tutor. (2024, March 5). IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. [Link]

- Hart, H., et al. (2012). Organic Chemistry: A Short Course. Cengage Learning.

-

G. S. S. Kumar, R. S. R. Geesala, and H. Qin, “Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review,” European Journal of Medicinal Chemistry, vol. 177, pp. 285-320, 2019. [Link]

-

NIST. (n.d.). Pyridine, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-fluoropyridine-3-carbaldehyde | 1060809-21-3 [chemicalbook.com]

- 2. PubChemLite - 2-chloro-4-fluoropyridine-3-carbaldehyde (C6H3ClFNO) [pubchemlite.lcsb.uni.lu]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. youtube.com [youtube.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. 2-Chloro-4-fluoropyridine(34941-91-8) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 34941-91-8 Cas No. | 2-Chloro-4-fluoropyridine | Apollo [store.apolloscientific.co.uk]

- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-fluoropyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and methodologies for determining the physical properties of 2-Chloro-4-fluoropyridine-3-carbaldehyde. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of its physical characteristics is paramount for its effective handling, reaction optimization, and incorporation into novel molecular scaffolds.

Chemical Identity and Structure

2-Chloro-4-fluoropyridine-3-carbaldehyde is a trifunctionalized pyridine derivative. The presence of a chlorine atom, a fluorine atom, and an aldehyde group on the pyridine ring imparts a unique electronic and steric profile, making it a versatile intermediate.

| Identifier | Value | Source |

| CAS Number | 1060809-21-3 | [1][2] |

| Molecular Formula | C₆H₃ClFNO | [3] |

| Molecular Weight | 159.55 g/mol | [3] |

| Monoisotopic Mass | 158.98872 Da | [3] |

| Canonical SMILES | C1=CN=C(C(=C1F)C=O)Cl | [3] |

| InChI | InChI=1S/C6H3ClFNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H | [3] |

| InChIKey | WBANSTMHNJBBMV-UHFFFAOYSA-N | [3] |

General Safety and Handling

Safety data sheets indicate that 2-Chloro-4-fluoropyridine-3-carbaldehyde is classified as hazardous.[2] It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Additionally, it is considered harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Key Physical Properties: Data and Experimental Determination

As of the latest literature review, specific experimental data for many of the core physical properties of 2-Chloro-4-fluoropyridine-3-carbaldehyde are not publicly available.[1][2] This section provides established, reliable protocols for the experimental determination of these properties.

Melting Point

The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Reported Data: No data available.[2]

Experimental Protocol for Melting Point Determination

This protocol outlines the capillary method for determining the melting point range of a solid organic compound.[4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down to the bottom. Repeat until a sample column of 1-2 mm is achieved.[5]

-

Measurement: a. Place the loaded capillary tube into the heating block of the melting point apparatus. b. Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed. c. Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium. d. Record the temperature at which the first drop of liquid appears (T₁). e. Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂.

Boiling Point

For liquid compounds, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6] It is a key physical constant for identification and a measure of the volatility of a substance.

Reported Data: No data available.[2]

Experimental Protocol for Boiling Point Determination (Micro Method)

This micro-scale method is suitable for determining the boiling point of small quantities of a liquid organic compound.[7][8]

Apparatus:

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block on a hot plate)

-

Clamp and stand

Procedure:

-

Sample Preparation: Add a few drops of the liquid sample into the small test tube to a depth of about 1-2 cm.

-

Capillary Inversion: Place the capillary tube into the test tube with the open end down and the sealed end up.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in the heating bath. The heat transfer medium should be above the liquid level in the test tube but below the top of the test tube.

-

Observation: Heat the bath gently. As the liquid heats, air will escape from the capillary tube. At the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is the boiling point of the sample.

-

Reporting: Record the temperature and the atmospheric pressure at which the measurement was taken.

Solubility Profile

The solubility of 2-Chloro-4-fluoropyridine-3-carbaldehyde in various solvents is a crucial parameter for its use in synthesis, purification, and formulation. The principle of "like dissolves like" suggests that its polarity will dictate its solubility in different solvent classes.[10]

Predicted Solubility: Given its structure (a polar pyridine ring with polar substituents), it is expected to have some solubility in polar organic solvents. Its solubility in water may be limited but can be influenced by pH due to the basicity of the pyridine nitrogen.

Reported Data: No data available.

Experimental Protocol for Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of an organic compound in a range of common laboratory solvents.[11][12]

Apparatus:

-

Small test tubes

-

Graduated pipette or dropper

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Water, 5% aq. HCl, 5% aq. NaHCO₃, 5% aq. NaOH, and a nonpolar organic solvent (e.g., hexane or toluene), and a polar aprotic solvent (e.g., acetone or ethyl acetate).

Procedure:

-

Sample Addition: To a series of labeled test tubes, add approximately 20-30 mg of the solid compound or 1-2 drops of a liquid sample.

-

Solvent Addition: Add 0.5 mL of a solvent to its corresponding test tube.

-

Mixing: Gently tap or vortex the test tube for 1-2 minutes to facilitate dissolution.

-

Observation: Observe whether the compound has completely dissolved. If the compound dissolves, it is classified as "soluble." If a significant portion remains undissolved, it is "insoluble."

-

Systematic Testing: Follow the workflow diagram below to classify the compound based on its solubility in acidic, basic, and neutral media.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 2-Chloro-4-fluoropyridine-3-carbaldehyde.

Reported Data: No publicly available spectra were found for this specific compound. Spectral data for the related compound 2-Chloro-4-fluoropyridine (without the carbaldehyde group) is available.[13][14]

General Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[15] For 2-Chloro-4-fluoropyridine-3-carbaldehyde, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

-

¹H NMR: Expected signals would include a downfield singlet for the aldehyde proton (typically δ 9-10 ppm) and two aromatic protons on the pyridine ring, showing splitting patterns influenced by each other and potentially by the fluorine atom.

-

¹³C NMR: Signals for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm) and the carbon atoms of the pyridine ring are expected. The carbon signals will show coupling to the attached fluorine atom (¹JCF, ²JCF, etc.).

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Protocol for NMR Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[16]

-

Ensure the sample is fully dissolved.

-

Acquire the spectrum on an NMR spectrometer according to standard instrument procedures.[17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[18]

-

Expected Absorptions:

-

A strong C=O stretching vibration for the aldehyde group, typically around 1700 cm⁻¹.

-

C-H stretching of the aldehyde proton, often seen as a pair of weak bands around 2820 and 2720 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.

-

C-Cl and C-F stretching vibrations, typically in the fingerprint region (< 1400 cm⁻¹).

-

Protocol for IR Sample Preparation (ATR):

-

Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum.[19]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.[20]

-

Expected Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a peak at M and another at M+2 in an approximate 3:1 ratio, which is characteristic of a single chlorine atom.[21]

-

Fragmentation: Common fragmentation patterns for aldehydes include the loss of the -CHO group or the H atom from the aldehyde.

Protocol for MS Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[22]

-

Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in either positive or negative ion mode.

Visualization of Experimental Workflows

Conclusion

While 2-Chloro-4-fluoropyridine-3-carbaldehyde is a compound of significant interest for synthetic and medicinal chemistry, its fundamental physical properties are not well-documented in publicly accessible literature. This guide provides a framework for researchers to systematically and accurately determine these properties. The outlined protocols are based on established and reliable analytical techniques, ensuring that the data generated will be of high quality and suitable for publication and further research endeavors. The thorough characterization of this and other novel building blocks is a cornerstone of advancing chemical and pharmaceutical sciences.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Science Olympiad. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

- Etzweiler, F. (1994). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 66(10), 1671-1674.

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

- Wasik, S. P., Miller, M. M., Tewari, Y. B., & May, W. E. (1983). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards, 88(4), 251-255.

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

- UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy.

-

HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

-

Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

-

JoVE. (2015, March 4). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-fluoropyridine. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Taming the Beast: Fluoromesityl Groups Induce a Dramatic Stability Enhancement in Boroles - Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-4-fluoropyridine-3-carbaldehyde (C6H3ClFNO). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoropyridine-3-carbaldehyde. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Chloro-4-hydroxybenzamide | CAS#:1046818-83-0. Retrieved from [Link]

-

Loughborough University Research Repository. (2019, February 23). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-fluoropyridine-3-carbaldehyde | 1060809-21-3 [chemicalbook.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. PubChemLite - 2-chloro-4-fluoropyridine-3-carbaldehyde (C6H3ClFNO) [pubchemlite.lcsb.uni.lu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. byjus.com [byjus.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. www1.udel.edu [www1.udel.edu]

- 13. 2-Chloro-4-fluoropyridine(34941-91-8) 1H NMR spectrum [chemicalbook.com]

- 14. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. NMR Spectroscopy [www2.chemistry.msu.edu]

- 17. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. fiveable.me [fiveable.me]

- 21. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 22. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to 2-Chloro-4-fluoropyridine-3-carbaldehyde: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Chloro-4-fluoropyridine-3-carbaldehyde, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. While specific literature on this exact molecule is emerging, this document synthesizes established chemical principles and data from closely related analogues to present a robust guide to its core chemical structure, plausible synthesis, expected reactivity, and potential applications.

Introduction: The Strategic Importance of Halogenated Pyridine Scaffolds

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and agrochemicals. The introduction of halogen atoms, particularly chlorine and fluorine, onto the pyridine ring dramatically influences the molecule's physicochemical properties. These modifications can enhance metabolic stability, improve membrane permeability, and provide vectors for further chemical elaboration. 2-Chloro-4-fluoropyridine-3-carbaldehyde, with its trifunctional nature—a reactive aldehyde, a displaceable chloro group, and a modulating fluoro group—represents a versatile building block for the synthesis of complex molecular architectures.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties of 2-Chloro-4-fluoropyridine-3-carbaldehyde is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1060809-21-3 | [1] |

| Molecular Formula | C₆H₃ClFNO | N/A |

| Molecular Weight | 159.55 g/mol | N/A |

| Appearance | (Predicted) White to off-white solid | N/A |

Safety and Handling:

As with any halogenated heterocyclic compound, 2-Chloro-4-fluoropyridine-3-carbaldehyde should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2] Based on data for the parent compound, 2-chloro-4-fluoropyridine, this substance may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2] The aldehyde functional group may also act as a sensitizer.

Proposed Synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 2-Chloro-4-fluoropyridine-3-carbaldehyde.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-Chloro-4-fluoropyridine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-Chloro-4-fluoropyridine (1 equivalent) in anhydrous DCM dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup and Isolation: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure 2-Chloro-4-fluoropyridine-3-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic potential of 2-Chloro-4-fluoropyridine-3-carbaldehyde lies in the differential reactivity of its functional groups. The aldehyde group can undergo a wide range of classical transformations, while the chloro and fluoro substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr).

Caption: Key reaction pathways for 2-Chloro-4-fluoropyridine-3-carbaldehyde.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the corresponding aminomethylpyridines.

-

Wittig Reaction: Olefination with phosphorus ylides to form substituted vinylpyridines.

-

Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Transformation to the primary alcohol (2-chloro-4-fluoro-3-(hydroxymethyl)pyridine) with mild reducing agents such as sodium borohydride.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring towards nucleophilic attack. The chlorine atom at the 2-position is particularly susceptible to displacement by a variety of nucleophiles.[4] The fluorine atom at the 4-position is generally less reactive towards SNAr than the chlorine at the 2-position but can be displaced under more forcing conditions.[5] This differential reactivity allows for sequential functionalization of the pyridine ring.

Typical Nucleophiles:

-

Amines: Primary and secondary amines can displace the 2-chloro group to form 2-aminopyridine derivatives, which are common motifs in pharmaceuticals.

-

Alkoxides and Thiolates: Reaction with sodium or potassium alkoxides or thiolates provides access to 2-alkoxy- or 2-alkylthiopyridines.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridine carbaldehydes are valuable intermediates in the synthesis of biologically active molecules. The strategic placement of the reactive handles on 2-Chloro-4-fluoropyridine-3-carbaldehyde makes it an attractive starting material for the construction of libraries of compounds for high-throughput screening.

Potential Therapeutic Areas:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The functional groups on this molecule allow for the elaboration of structures that can target the ATP-binding site of various kinases.

-

Antiviral and Antibacterial Agents: The incorporation of fluorinated pyridines has been shown to enhance the potency of antiviral and antibacterial compounds.

-

Central Nervous System (CNS) Agents: The ability to modulate lipophilicity and polarity through the introduction of different substituents makes this scaffold suitable for the development of CNS-active drugs.

Spectroscopic Characterization (Predicted)

While experimental data is not widely published, the expected spectroscopic features of 2-Chloro-4-fluoropyridine-3-carbaldehyde can be predicted based on its structure.

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet between δ 9.5-10.5 ppm.- Two aromatic protons on the pyridine ring, likely exhibiting coupling to each other and to the ¹⁹F nucleus. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 185-195 ppm.- Aromatic carbons showing characteristic shifts and C-F coupling. |

| ¹⁹F NMR | - A single resonance for the fluorine atom, with coupling to adjacent protons. |

| IR | - Strong C=O stretching vibration for the aldehyde at approximately 1700-1720 cm⁻¹.- C-Cl and C-F stretching bands in the fingerprint region. |

| Mass Spec | - Molecular ion peak (M⁺) corresponding to the molecular weight, with a characteristic M+2 isotope pattern for the chlorine atom. |

Conclusion

2-Chloro-4-fluoropyridine-3-carbaldehyde is a promising and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures. While detailed experimental data on this specific compound remains limited in the public domain, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and the behavior of analogous structures. As the demand for novel heterocyclic compounds in pharmaceutical research continues to grow, the importance of such strategically functionalized building blocks is set to increase.

References

A comprehensive list of references is provided below for further reading and verification of the cited information.

- Google Patents. (n.d.). Process for the production of pyridine aldehydes.

-

Al-Nahrain Journal of Science. (2017). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their. Retrieved January 20, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluoropyridine. Retrieved January 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). PYRIDINE-CATALYZED PREPARATION OF 4-PHENYL-2-TRICHLOROMETHYL-5,6-DIHYDRO-2H-1,3-OXAZINE. Retrieved January 20, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-CHLORO-4-FLUOROPYRIDINE. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved January 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). Synthetic method of 2-amino-4-fluoropyridine.

-

PubChem. (n.d.). 2-Fluoropyridine-3-carbaldehyde. Retrieved January 20, 2026, from [Link]

-

International Journal of Chemical Studies. (n.d.). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Retrieved January 20, 2026, from [Link]

-

Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved January 20, 2026, from [Link]

-

MDPI. (n.d.). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Retrieved January 20, 2026, from [Link]

-

ACS Publications. (n.d.). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Retrieved January 20, 2026, from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. Retrieved January 20, 2026, from [Link]

Sources

- 1. 2-Chloro-4-fluoropyridine-3-carbaldehyde | 1060809-21-3 [chemicalbook.com]

- 2. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. Page loading... [guidechem.com]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing 2-Chloro-4-fluoropyridine-3-carbaldehyde, a key heterocyclic building block in modern drug discovery. The document is structured to provide researchers, medicinal chemists, and process development scientists with both the theoretical underpinnings and practical, field-proven insights into two primary synthetic routes: Vilsmeier-Haack formylation and Directed ortho-Metalation (DoM). Each section delves into reaction mechanisms, explains the causality behind experimental choices, and presents detailed, actionable protocols. The guide emphasizes scientific integrity through rigorous citation of authoritative sources and concludes with a comparative analysis to aid in route selection for specific research and development objectives.

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The fluorinated pyridine motif, in particular, is a privileged structure found in numerous clinically significant pharmaceuticals.[3][4] 2-Chloro-4-fluoropyridine-3-carbaldehyde (CAS No. 1060809-21-3) has emerged as a highly versatile and valuable intermediate.[5] Its unique arrangement of functional groups—a nucleophilic substitution-ready chloro group, a metabolically robust fluoro group, and a reactive carbaldehyde handle—provides multiple points for diversification, making it an ideal starting point for the synthesis of complex molecular architectures in drug discovery programs.[6]

This guide will explore the two most logical and industrially relevant pathways to access this key intermediate, starting from the commercially available 2-Chloro-4-fluoropyridine.

Overview of Primary Synthetic Strategies

The introduction of a formyl group at the C3 position of 2-Chloro-4-fluoropyridine is the key transformation. The electronic nature of the pyridine ring, which is inherently electron-deficient, is further influenced by the inductive effects of the two halogen substituents. This electronic landscape dictates the feasible synthetic approaches. Two primary strategies stand out for their efficiency and regioselectivity:

-

Vilsmeier-Haack Formylation: An electrophilic aromatic substitution that utilizes a pre-formed Vilsmeier reagent to directly install a formyl group onto the pyridine ring.

-

Directed ortho-Metalation (DoM): A powerful technique that uses the directing ability of the C2-chloro substituent to achieve regioselective deprotonation at the C3 position, followed by quenching with an electrophilic formylating agent.

The logical flow from the starting material to the final product via these two routes is depicted below.

Figure 1: High-level overview of the two primary synthetic routes.

Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] While pyridines are electron-deficient, the reaction can proceed, particularly on substituted derivatives.[10][11]

Mechanistic Rationale

The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic attack on the pyridine ring.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This generates a tetrahedral intermediate that eliminates a stable leaving group to form the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[7][8]

-

Electrophilic Attack and Hydrolysis: The π-system of 2-chloro-4-fluoropyridine attacks the carbon of the Vilsmeier reagent. The C3 position is the most favorable site for attack due to the directing influence of the C2-chloro group and the deactivating nature of the pyridine nitrogen, which discourages substitution at C2 and C6. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[12][13]

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol (Illustrative)

This protocol is an illustrative example based on standard Vilsmeier-Haack procedures applied to heterocyclic systems.[10][12][13]

Step 1: Reagent Preparation

-

In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-Dimethylformamide (DMF, 3.0 eq.) to 0°C using an ice bath.

-

Slowly add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30-45 minutes. The formation of a solid white precipitate indicates the generation of the Vilsmeier reagent.

Step 2: Formylation

-

Add 2-Chloro-4-fluoropyridine (1.0 eq.) to the flask, either neat or dissolved in a minimal amount of a suitable solvent like 1,2-dichloroethane.

-

Heat the reaction mixture to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Caution: This is an exothermic process and may release gas.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-Chloro-4-fluoropyridine-3-carbaldehyde.

Route 2: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a premier strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[14][15] The reaction relies on a directing metalation group (DMG) to position a strong base, typically an organolithium reagent, to deprotonate a specific adjacent proton.

Mechanistic Rationale and Regioselectivity

In the case of 2-Chloro-4-fluoropyridine, the chloro group at the C2 position serves as an effective DMG.[16][17]

-

Directed Deprotonation: A strong, sterically hindered base like lithium diisopropylamide (LDA) is used. LDA is preferred over alkyllithiums (e.g., n-BuLi) to prevent competitive nucleophilic addition to the pyridine ring.[15] The base coordinates to the pyridine nitrogen and the C2-chloro group, positioning it to selectively abstract the proton at the C3 position, which is the most acidic proton adjacent to the DMG. This generates a transient 2-chloro-4-fluoro-3-lithiopyridine intermediate.

-

Electrophilic Quench: The highly nucleophilic lithiated intermediate is then quenched by the addition of an electrophilic formylating agent, such as DMF. The lithium species attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, collapses and hydrolyzes to the desired aldehyde.

The choice of base and low reaction temperature (-78°C) are critical to ensure high regioselectivity and prevent side reactions.

Experimental Protocol (Illustrative)

This protocol is based on established DoM procedures for functionalizing halopyridines.[18]

Step 1: Lithiation

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

-

Cool the THF to -78°C using a dry ice/acetone bath.

-

Add diisopropylamine (1.1 eq.) followed by the slow, dropwise addition of n-butyllithium (n-BuLi, 1.05 eq.). Stir for 30 minutes at -78°C to pre-form the LDA.

-

Slowly add a solution of 2-Chloro-4-fluoropyridine (1.0 eq.) in anhydrous THF to the LDA solution, maintaining the temperature at -78°C.

-

Stir the resulting mixture for 1-2 hours at -78°C to ensure complete metalation.

Step 2: Quenching and Workup

-

Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture at -78°C.

-

Allow the reaction to stir for an additional hour at -78°C, then slowly warm to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 3: Purification

-

Purify the crude material via flash column chromatography to isolate the target compound.

Figure 3: Experimental workflow for the Directed ortho-Metalation route.

Comparative Analysis of Synthetic Routes

The choice between the Vilsmeier-Haack and DoM routes depends on factors such as available equipment, scale, and tolerance for specific reagents.

| Feature | Vilsmeier-Haack Formylation | Directed ortho-Metalation (DoM) |

| Reagents | POCl₃, DMF | LDA (from n-BuLi, Diisopropylamine), DMF, THF |

| Temperature | Elevated (e.g., 70-80°C) | Cryogenic (-78°C) |

| Key Advantages | - Operationally simpler- Does not require cryogenic conditions- Uses less hazardous reagents than organolithiums | - Generally higher regioselectivity- Milder conditions for sensitive substrates (low temp)- Avoids strongly acidic/corrosive POCl₃ |

| Key Disadvantages | - POCl₃ is highly corrosive and moisture-sensitive- Can be lower yielding for electron-deficient rings- Workup can be vigorous | - Requires strict anhydrous conditions- Requires cryogenic temperatures (-78°C)- Handling of pyrophoric n-BuLi |

| Scalability | Generally well-suited for large-scale synthesis. | Can be challenging to scale due to cryogenic requirements and handling of organolithiums. |

Conclusion

The synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde is efficiently achieved through two primary, well-established synthetic methodologies. The Vilsmeier-Haack formylation offers an operationally straightforward approach suitable for larger scales, leveraging common and relatively inexpensive reagents. In contrast, Directed ortho-Metalation provides a highly regioselective, albeit more technically demanding, route that operates under cryogenic conditions and is ideal for ensuring precision, especially when dealing with potentially sensitive substrates. The selection of the optimal route will be guided by the specific constraints and objectives of the research or development program, including scale, equipment availability, and safety protocols. Both pathways provide reliable access to this crucial fluorinated pyridine building block, empowering further innovation in medicinal chemistry and materials science.

References

- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- New Synthesis of 3-Fluoropyridine Derivatives.

- 2-Chloro-4-fluoropyridine-3-carbaldehyde | 1060809-21-3. ChemicalBook.

- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Vilsmeier-Haack Reaction. Chemistry Steps.

- Vilsmeier-Haack Transformations under Non Classical Conditions. Research Square.

- 2-Chloro-4-fluoropyridine | 34941-91-8. Apollo Scientific.

- CAS 884494-54-6 | 2-Chloro-5-fluoro-4-formylpyridine. Synblock.

- 2-Chloro-3-fluoropyridine-4-carboxylic acid 97 628691-93-0. Sigma-Aldrich.

- 2-Chloro-4-fluoropyridine | 34941-91-8. Sigma-Aldrich.

- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.

- Vilsmeier-Haack Reaction. NROChemistry.

- Preparation method of fluoropyridine compounds.

- Organic Syntheses Procedure. Organic Syntheses.

- Synthetic method of 2-amino-4-fluoropyridine.

- First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation.

- Fluorinated building blocks in drug design: new pathways and targets.

- Optimization of Organolithium Reactions.

- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. PubMed.

- Directed Ortho Metalation. Myers Research Group, Harvard University.

- 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.

- Directed (ortho)

- Preparing method of 2-chloro-3-fluoropyridine.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. Kyoto University.

- Application of Fluorine - in Drug Discovery. PharmaBlock.

- Process for the preparation of 2-chloro-pyridine and its derivatives.

- An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.

- Fluorinated building blocks in drug design: new pathways and targets.

- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applic

- 34941-91-8|2-Chloro-4-fluoropyridine. BLD Pharm.

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-4-fluoropyridine-3-carbaldehyde | 1060809-21-3 [chemicalbook.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. aml.iaamonline.org [aml.iaamonline.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. newsama.com [newsama.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. uwindsor.ca [uwindsor.ca]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

2-Chloro-4-fluoropyridine-3-carbaldehyde IUPAC name

An In-Depth Technical Guide to 2-Chloro-4-fluoropyridine-3-carbaldehyde: A Core Building Block for Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

2-Chloro-4-fluoropyridine-3-carbaldehyde is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its strategic arrangement of an aldehyde, a chloro group, and a fluoro group on a pyridine scaffold offers a versatile platform for constructing complex molecular architectures. The differential reactivity of these functional groups allows for sequential and site-selective modifications, making it an invaluable intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, key chemical transformations, and applications, with a focus on the underlying chemical principles that drive its utility in drug discovery programs.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous blockbuster drugs. Its presence is crucial for establishing key interactions with biological targets, modulating physicochemical properties such as solubility and metabolic stability, and orienting substituents in three-dimensional space. Heterocyclic carbaldehydes, in particular, serve as critical linchpins in synthetic campaigns, enabling the facile introduction of diverse functionalities through well-established reactions like condensation, reductive amination, and Wittig-type olefinations.

2-Chloro-4-fluoropyridine-3-carbaldehyde emerges as a particularly powerful intermediate. The electron-withdrawing nature of the halogen substituents and the nitrogen atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the aldehyde provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation. The presence of two different halogens—chlorine at the 2-position and fluorine at the 4-position—presents an opportunity for regioselective substitution, further enhancing its synthetic value.

Chemical Identity and Physicochemical Properties

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-Chloro-4-fluoropyridine-3-carbaldehyde | IUPAC Nomenclature |

| CAS Number | 1060809-21-3 | Commercial Vendor Data |

| Molecular Formula | C₆H₃ClFNO | Calculated |

| Molecular Weight | 159.55 g/mol | Calculated |

| Canonical SMILES | C1=C(C(=NC=C1F)Cl)C=O | Predicted |

| InChI | InChI=1S/C6H3ClFNO/c7-6-5(4-10)2-1-3-9-6/h1-4H | Predicted |

| InChIKey | IMQFWCDQEAIYJV-UHFFFAOYSA-N | Predicted |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Appearance | White to off-white or pale yellow solid | Based on analogous compounds. |

| Melting Point | Not available | Experimental data is not published. |

| Boiling Point | Not available | Likely decomposes at high temperatures. |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF). | Predicted based on structure. |

Synthesis and Manufacturing Insights: A Proposed Route

A definitive, peer-reviewed synthesis for 2-chloro-4-fluoropyridine-3-carbaldehyde is not prominently published. However, a robust synthetic strategy can be devised based on established organometallic methodologies, specifically Directed ortho-Metalation (DoM). This approach leverages the directing ability of the fluorine atom to achieve regioselective functionalization.

The logical precursor for this synthesis is 2-chloro-4-fluoropyridine, which is commercially available.[1][2][3][4] The fluorine atom at the C4 position is a more powerful ortho-directing group than the chlorine atom at C2, guiding deprotonation to the C3 position.

Proposed Synthesis Workflow: Directed ortho-Metalation and Formylation

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and requires optimization in a laboratory setting.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF, 10 volumes). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Base Preparation: Diisopropylamine (1.1 equivalents) is added to the THF, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). The solution is stirred for 30 minutes at -78 °C to pre-form Lithium Diisopropylamide (LDA).

-

Causality Insight: LDA is used as a strong, non-nucleophilic base to prevent competitive addition to the pyridine ring. Pre-forming the base at low temperatures ensures its stability and reactivity.

-

-

Deprotonation: A solution of 2-chloro-4-fluoropyridine (1.0 equivalent) in anhydrous THF (2 volumes) is added dropwise to the LDA solution, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred for 1-2 hours at -78 °C.

-

Causality Insight: The strongly electron-withdrawing fluorine atom acidifies the adjacent C3 proton and directs the lithiation to this position with high regioselectivity.

-

-

Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) is added dropwise to the reaction mixture. The solution is stirred for an additional hour at -78 °C and then allowed to slowly warm to room temperature.

-

Causality Insight: The lithiated intermediate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF to form a tetrahedral intermediate, which collapses upon workup to yield the aldehyde.

-

-

Workup and Isolation: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-fluoropyridine-3-carbaldehyde.

-

Self-Validation: The final product's identity and purity should be confirmed via NMR spectroscopy, mass spectrometry, and HPLC analysis.

-

Key Chemical Reactions and Synthetic Utility

The synthetic power of this molecule lies in the orthogonal reactivity of its three functional groups.

-

Aldehyde Group: The primary site for building molecular complexity. It readily undergoes:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines.

-

Wittig Reaction: Olefination to introduce carbon-carbon double bonds.

-

Condensation Reactions: Formation of imines, oximes, or hydrazones, which can be further modified or act as directing groups.

-

Nucleophilic Addition: Reaction with organometallics (e.g., Grignard reagents) to form secondary alcohols.

-

-

C2-Chloro Group: Highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the adjacent nitrogen and aldehyde. It can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols.

-

C4-Fluoro Group: Also activated towards SNAr. Generally, fluorine is a better leaving group than chlorine in SNAr on electron-deficient rings.[5] This differential reactivity could potentially be exploited for selective, sequential substitutions under carefully controlled conditions (e.g., using hard vs. soft nucleophiles or varying reaction temperatures).

Sources

- 1. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 34941-91-8 Cas No. | 2-Chloro-4-fluoropyridine | Apollo [store.apolloscientific.co.uk]

- 3. 2-CHLORO-4-FLUOROPYRIDINE | CAS 34941-91-8 [matrix-fine-chemicals.com]

- 4. 2-Chloro-4-fluoropyridine | 34941-91-8 [chemicalbook.com]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-4-fluoropyridine-3-carbaldehyde molecular weight

A Technical Guide to 2-Chloro-4-fluoropyridine-3-carbaldehyde: Synthesis, Characterization, and Applications in Medicinal Chemistry

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoropyridine-3-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. The strategic placement of chloro, fluoro, and carbaldehyde functionalities on the pyridine scaffold makes this compound a versatile intermediate for synthesizing complex molecular architectures. This document details its physicochemical properties, outlines a robust synthetic protocol and purification strategy, describes methods for its spectroscopic characterization, and explores its reactivity and applications in drug discovery. Emphasis is placed on providing practical, field-proven insights and detailed experimental procedures to enable its effective use in a research and development setting. Safety and handling protocols are also thoroughly addressed to ensure its responsible use.

Core Physicochemical & Structural Properties

2-Chloro-4-fluoropyridine-3-carbaldehyde is a trifunctionalized pyridine derivative whose utility stems from the distinct reactivity of each of its substituents. The electron-withdrawing nature of the halogen atoms and the aldehyde group significantly influences the electronic properties of the pyridine ring, making it a valuable synthon for constructing diverse chemical libraries.

Key Properties

The fundamental properties of 2-Chloro-4-fluoropyridine-3-carbaldehyde are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO | [1] |

| Molecular Weight | 159.55 g/mol | Calculated |

| CAS Number | 1060809-21-3 | [2][3] |

| Appearance | Solid (Typical) | Inferred |

| IUPAC Name | 2-chloro-4-fluoropyridine-3-carbaldehyde | [1] |

Note: Physical properties such as melting point and boiling point are not widely reported and should be determined empirically upon synthesis.

Molecular Structure

The structure of 2-Chloro-4-fluoropyridine-3-carbaldehyde features a pyridine ring substituted at key positions, which dictates its chemical behavior.

Caption: Structure of 2-Chloro-4-fluoropyridine-3-carbaldehyde.

Synthesis and Purification

The synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde is typically achieved via a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic rings.

Synthetic Rationale

The starting material, 2-chloro-4-fluoropyridine, possesses acidic protons that can be selectively abstracted by a strong base. The C-3 proton is the most acidic due to the inductive electron-withdrawing effects and directing ability of both the C-2 chloro group and the pyridine nitrogen atom. Treatment with a strong lithium base, such as lithium diisopropylamide (LDA), at low temperatures generates a transient 3-lithiated intermediate. This nucleophilic species is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to install the aldehyde group at the C-3 position. This regioselective approach avoids the formation of other isomers and is highly efficient.

Caption: Synthetic workflow for 2-Chloro-4-fluoropyridine-3-carbaldehyde.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-chloro-4-fluoropyridine (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

-

Formylation: Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture. The solution may change color. Allow the reaction to stir for an additional 2 hours at -78 °C.

-

Quenching: Slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification

The crude product is purified by flash column chromatography to isolate the target compound from unreacted starting material and byproducts.

-

Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent.

-

Loading: Carefully load the adsorbed crude product onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%).

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Chloro-4-fluoropyridine-3-carbaldehyde as a purified solid.

Spectroscopic Characterization

Structural confirmation and purity assessment are performed using standard spectroscopic techniques. Samples for NMR should be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃).

| Technique | Expected Data |

| ¹H NMR | Two signals in the aromatic region (doublets, ~7.0-8.5 ppm). One singlet for the aldehyde proton (~10.0-10.5 ppm). |

| ¹³C NMR | Signals for five aromatic carbons and one aldehyde carbonyl carbon (~185-195 ppm). |

| ¹⁹F NMR | A single resonance, likely a doublet of doublets due to coupling with aromatic protons. |

| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the calculated molecular weight (159.55 m/z), showing a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 in a ~3:1 ratio). |

Note: Exact chemical shifts (δ) and coupling constants (J) are dependent on the solvent and spectrometer frequency.

Chemical Reactivity and Applications in Drug Development

The title compound is a powerful intermediate due to its three distinct reactive sites. Its applications are prominent in the synthesis of kinase inhibitors, antivirals, and other biologically active molecules.

-

Aldehyde Group: Serves as a handle for reactions such as reductive amination to form substituted amines, Wittig reactions to generate alkenes, and condensation reactions to build larger heterocyclic systems.[4]

-

C-2 Chloro Group: Susceptible to nucleophilic aromatic substitution (SNAr) with various nucleophiles (amines, thiols, alcohols), allowing for the introduction of diverse side chains.

-

C-4 Fluoro Group: The fluorine atom can modulate the compound's physicochemical properties, such as pKa and lipophilicity, which is crucial for optimizing drug-like properties like membrane permeability and metabolic stability.[5] Its presence can also enhance binding affinity to biological targets.

Caption: Key reaction pathways for drug scaffold synthesis.

The strategic incorporation of chlorine and fluorine is a well-established strategy in medicinal chemistry. Chlorine-containing drugs represent a significant portion of FDA-approved pharmaceuticals.[6] Similarly, fluorine's unique properties are often exploited to enhance the pharmacological profile of drug candidates.[5] This makes 2-Chloro-4-fluoropyridine-3-carbaldehyde a highly relevant building block for modern drug discovery programs.

Safety, Handling, and Storage